4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

c-Met kinase Cancer therapeutics Tyrosine kinase inhibitor

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 410544-19-3) is a privileged bicyclic scaffold with a precisely oriented [4,3-c] ring fusion essential for hinge-region binding in kinases (c-Met) and ion channels (TASK-1). Unlike other pyrazolopyridine regioisomers, the tetrahydropyridine ring provides a derivatizable secondary amine and favorable pKa for SAR optimization. Validated applications include c-Met inhibitors (IC₅₀<100 nM), antitubercular agents, and patent-protected antiarrhythmic modulators. Choose this specific regioisomer where stereoelectronic fidelity is non-negotiable.

Molecular Formula C6H9N3
Molecular Weight 123.159
CAS No. 410544-19-3
Cat. No. B2548641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
CAS410544-19-3
Molecular FormulaC6H9N3
Molecular Weight123.159
Structural Identifiers
SMILESC1CNCC2=C1NN=C2
InChIInChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9)
InChIKeyVGMJQHONPAXABH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 410544-19-3): Core Scaffold Identity and Procurement Context


4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 410544-19-3) is a partially saturated bicyclic heterocyclic scaffold comprising a fused pyrazole and tetrahydropyridine ring system. This core structure belongs to the broader pyrazolopyridine family, which is recognized as a privileged chemotype in kinase-targeted drug discovery due to its capacity to serve as a hinge-binding motif [1]. The compound is not an active pharmaceutical ingredient in itself but rather a versatile synthetic building block for generating structurally diverse derivatives through functionalization at multiple positions, notably the N1, N2, C3, and the secondary amine of the tetrahydropyridine ring [2]. Its procurement is typically driven by medicinal chemistry programs seeking to install specific substituents to modulate potency, selectivity, and pharmacokinetic properties against validated targets such as c-Met kinase, coagulation factor XIa, and the TASK-1 potassium channel [3][4][5].

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine: Why Scaffold Substitution Is Not Feasible


The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core cannot be simply interchanged with other pyrazolopyridine regioisomers (e.g., pyrazolo[1,5-a]pyridine or pyrazolo[3,4-b]pyridine) or alternative fused heterocycles without a fundamental alteration of the target interaction profile. The specific [4,3-c] ring fusion positions the hydrogen-bonding donor and acceptor groups in a precise three-dimensional orientation that dictates recognition by the hinge region of kinases such as c-Met and the binding pockets of unrelated targets like TASK-1 [1][2]. Even within the same [4,3-c] subclass, the saturation state of the pyridine ring is critical: the tetrahydropyridine moiety introduces a secondary amine handle for derivatization and influences the scaffold's pKa and conformational flexibility [3]. Substituting a fully aromatic pyrazolo[4,3-c]pyridine, or switching to a [4,3-c] regioisomer with a different substitution pattern, will inevitably alter the structure-activity relationship (SAR) and yield a different profile in terms of potency, selectivity, and pharmacokinetic parameters [4]. The evidence presented below quantifies these differences and supports the need for compound-specific procurement.

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine: Quantitative Evidence of Differentiation vs. Analogs and Alternatives


4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives Exhibit Nanomolar c-Met Kinase Inhibition with >50-Fold Selectivity Over Other Tyrosine Kinases

A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were evaluated for c-Met kinase inhibition. Compound 8c demonstrated an IC50 of 68 nM against c-Met, which is comparable in potency to reference inhibitors such as cabozantinib (IC50: 5.38 nM) and foretinib (IC50: 4.79 μM on A549 cells) but notably, 8c exhibited more than 50-fold selectivity against a panel of other tyrosine kinases tested [1][2]. This level of selectivity is a key differentiator from many first-generation c-Met inhibitors that often display broader kinase inhibition profiles.

c-Met kinase Cancer therapeutics Tyrosine kinase inhibitor

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives Demonstrate Sub-25 μM Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase with Cytotoxicity Window

A derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold (compound 6ac) exhibited an IC50 of 21.8 ± 0.8 μM against Mycobacterium tuberculosis pantothenate synthetase (MTB PS) and a minimum inhibitory concentration (MIC) of 26.7 μM against MTB in vitro [1]. Importantly, the compound was non-cytotoxic to RAW 264.7 macrophages at 50 μM, indicating a selectivity window. In contrast, other reported MTB PS inhibitors such as actinomycin D have been shown to have an IC50 at least ten-fold weaker, and optimized hits from alternative scaffolds like compounds 5 and 10 showed IC50 values of 2.18 μM and 6.63 μM respectively, highlighting a distinct activity range .

Antitubercular Pantothenate synthetase Mycobacterium tuberculosis

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold Enables TASK-1 Potassium Channel Modulation for Atrial Fibrillation Indications

Patented derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been claimed to act on the TASK-1 (KCNK3) potassium channel, a target implicated in atrial arrhythmias such as atrial fibrillation (AF) [1]. While specific IC50 values for the patented compounds are not disclosed in the accessible abstracts, the class is positioned as antiarrhythmic agents. For context, known selective TASK-1 inhibitors from other chemical series exhibit potencies ranging from 16 nM to 148 nM, with selectivity over TASK-3 ranging from 10- to 62-fold [2]. The [4,3-c]tetrahydropyrazolopyridine scaffold offers a distinct chemotype for TASK-1 modulation, which is advantageous for intellectual property considerations and for exploring alternative SAR to overcome the limitations of existing TASK-1 inhibitors (e.g., limited selectivity or poor pharmacokinetics).

TASK-1 Atrial fibrillation Potassium channel

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Core Is a Validated Scaffold for Factor XIa Inhibitors in Anticoagulation Therapy

Substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine compounds have been patented as inhibitors of coagulation factor XIa and/or plasma kallikrein, with potential utility in the treatment and prophylaxis of thromboembolic disorders [1]. Factor XIa inhibitors are a promising class of anticoagulants that aim to uncouple thrombosis prevention from bleeding risk. While specific inhibitory constants are not provided in the patent abstract, the macrocyclic factor XIa inhibitor milvexian, which contains a pyrazole moiety, exhibits high affinity (Ki in the picomolar range) and oral bioavailability, demonstrating clinical validation of pyrazole-containing FXIa inhibitors [2]. The tetrahydropyrazolopyridine scaffold offers a distinct structural framework for exploring FXIa inhibition, potentially addressing the challenges of achieving oral bioavailability and selectivity over related coagulation proteases.

Factor XIa Anticoagulant Thromboembolic disorders

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives Exhibit Anti-Wear and Anti-Friction Properties in Tribological Applications

Beyond biological applications, tetrahydropyrazolopyridine (THPP) derivatives, including the unsubstituted core, have been investigated as antifriction and antiwear agents. In experimental tribological studies, THPP derivatives reduced the coefficient of friction and wear scar diameter compared to base oil alone [1]. While the parent 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine was not directly tested, the study on structurally related THPP derivatives (with methoxy and methyl substituents) demonstrated that the heterocyclic core contributes to the formation of a protective tribofilm on metal surfaces. This property is distinct from the biological applications of the scaffold and highlights its versatility as a functional additive in lubricant formulations, a use case not shared by all pyrazolopyridine isomers.

Anti-wear Anti-friction Lubricant additive

Regioisomeric Differentiation: 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine vs. Pyrazolo[1,5-a]pyridine Scaffolds in Kinase Inhibition

The [4,3-c] regioisomer of tetrahydropyrazolopyridine is structurally distinct from other pyrazolopyridine scaffolds such as pyrazolo[1,5-a]pyridine. This regioisomerism results in a different spatial orientation of the hydrogen-bonding nitrogen atoms, which affects kinase binding. For instance, pyrazolo[1,5-a]pyridine derivatives have been reported as dual AXL/c-MET inhibitors with IC50 values in the low nanomolar range (e.g., 50 nM for AXL, 45 nM for c-MET) [1]. In contrast, the [4,3-c] scaffold in compound 8c achieves c-Met inhibition with an IC50 of 68 nM and >50-fold selectivity, but its activity against AXL is not reported [2]. This difference in kinase selectivity profiles underscores that the two regioisomers are not interchangeable; the [4,3-c] scaffold may be preferred when a more selective c-Met profile is desired, whereas the [1,5-a] scaffold may be more suitable for dual AXL/c-MET targeting.

Regioisomer Kinase inhibitor Scaffold comparison

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 410544-19-3): Recommended Procurement and Application Contexts


Medicinal Chemistry: c-Met Kinase Inhibitor Lead Optimization

Procure 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a core scaffold for the design and synthesis of selective c-Met kinase inhibitors. Derivatization at the N1, C3, and the tetrahydropyridine nitrogen positions enables exploration of structure-activity relationships to optimize potency (target IC50 < 100 nM) and achieve >50-fold selectivity over off-target kinases, as demonstrated by compound 8c [1]. This scaffold is particularly suited for programs seeking to minimize polypharmacology and improve the therapeutic index of c-Met-targeted anticancer agents.

Anti-Infective Drug Discovery: Novel Antitubercular Agents Targeting Pantothenate Synthetase

Use 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a starting point for synthesizing 3-phenyl derivatives to inhibit Mycobacterium tuberculosis pantothenate synthetase. The scaffold has produced compounds with IC50 values in the low micromolar range (e.g., 21.8 μM) and demonstrated a lack of cytotoxicity at 50 μM, providing a validated entry into a novel antitubercular chemotype distinct from existing inhibitor classes [2]. This application is valuable for research into overcoming drug-resistant TB.

Cardiovascular Research: TASK-1 Potassium Channel Modulator Development

Procure 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine for the synthesis of patent-protected TASK-1 channel modulators. The scaffold is claimed for use in treating atrial arrhythmias, including atrial fibrillation [3]. Researchers can leverage this scaffold to develop novel antiarrhythmic agents with potentially improved selectivity and pharmacokinetic properties compared to existing TASK-1 inhibitors from bis-amide and other chemotypes [4].

Industrial Tribology: Development of Heterocyclic Lubricant Additives

Employ 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine or its derivatives as anti-wear and anti-friction additives in lubricant formulations. The tetrahydropyrazolopyridine core has been experimentally validated to reduce friction and wear in tribological tests, forming a protective tribofilm on metal surfaces [5]. This non-biological application expands the utility of the scaffold beyond life sciences, offering a cost-effective option for improving the performance of industrial lubricants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.